molecular formula C17H22N4O4S B2904196 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058399-12-4

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2904196
CAS No.: 1058399-12-4
M. Wt: 378.45
InChI Key: FXKKHGBAANUINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-3-carboxamide core substituted with a methylsulfonyl group at position 1 and a 1,3,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 3,4-dimethylphenyl group, a structural motif that may enhance hydrophobic interactions in biological systems.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-11-6-7-13(9-12(11)2)16-19-20-17(25-16)18-15(22)14-5-4-8-21(10-14)26(3,23)24/h6-7,9,14H,4-5,8,10H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKKHGBAANUINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

  • Molecular Formula : C15H20N4O3S
  • Molecular Weight : 336.41 g/mol
  • CAS Number : Not available in the provided sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and inflammatory processes. The oxadiazole moiety is known for its pharmacological versatility, often contributing to the inhibition of enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX).

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds containing oxadiazole and piperidine structures. For instance, a related compound demonstrated significant inhibition against human acetylcholinesterase (hAChE) with an IC50 value of 0.103 μM, indicating potential use in treating neurodegenerative diseases like Alzheimer’s . The proposed mechanism involves the modulation of oxidative stress markers and enhancement of antioxidant enzyme activities.

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties in vitro. In studies involving COX inhibition, related oxadiazole derivatives exhibited up to 26% inhibition of COX-II enzymes . The presence of the methylsulfonyl group is believed to enhance solubility and bioavailability, contributing to its efficacy.

3. Antioxidant Activity

Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have indicated that derivatives similar to this compound can effectively scavenge free radicals. For example, compounds with similar structural features exhibited radical scavenging activities comparable to ascorbic acid . This suggests that the compound could play a role in mitigating oxidative stress-related damage.

Table 1: Biological Activity Summary

Activity TypeAssay MethodCompound TestedIC50 ValueReference
AChE InhibitionEnzyme KineticsN-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-...0.103 μM
COX-II InhibitionIn vitro AssayRelated Oxadiazole Derivative26% Inhibition
Antioxidant ActivityDPPH ScavengingSimilar Oxadiazole DerivativeComparable to Ascorbic Acid

Case Studies

In a study focusing on neuroprotection, a derivative of the target compound was administered to scopolamine-treated mice. Results showed significant improvements in cognitive function as measured by Y-maze tests and reductions in malondialdehyde (MDA) levels, indicating decreased oxidative stress . Additionally, ex vivo assessments revealed enhanced catalase activity in brain homogenates from treated groups compared to controls.

Another case study investigated the anti-inflammatory effects through COX inhibition assays. The derivative exhibited notable inhibition rates, suggesting potential therapeutic applications for inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on substituents, molecular features, and inferred properties.

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Source
Target Compound : N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide 3,4-Dimethylphenyl (oxadiazole), methylsulfonyl (piperidine) Likely C19H22N4O4S (inferred) ~406.5 (estimated) Combines lipophilic dimethylphenyl and polar methylsulfonyl groups; oxadiazole may enhance π-π stacking. N/A
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide 4-Chlorobenzenesulfonyl (piperidine), phenyl (oxadiazole) C20H19ClN4O4S 446.9 Larger sulfonyl group (4-chlorobenzenesulfonyl) increases steric bulk and electron-withdrawing effects.
3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide Benzo[d][1,3]dioxol-5-yl (oxadiazole), 4-chlorophenyl (piperidine) C21H19ClN4O4 426.9 Benzodioxole group adds electron-rich aromaticity; 4-chlorophenyl may enhance target selectivity.
N-(5-Acetyl-4-phenylthiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide Acetyl-phenylthiazole, methylsulfonyl (piperidine) C18H21N3O4S2 407.5 Thiazole replaces oxadiazole; acetyl group introduces ketone functionality.
N-(5-Chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide 4-Fluorobenzyl (oxadiazole), 5-chloro-2-methoxyphenyl (piperidine) Not provided Not provided Fluorine and chlorine substituents may improve metabolic stability.

Structural and Functional Insights

  • Oxadiazole vs. Thiazole Core: The target compound’s 1,3,4-oxadiazole ring (vs.
  • Sulfonyl Group Variations : The methylsulfonyl group in the target compound is less bulky than the 4-chlorobenzenesulfonyl group in , which may enhance solubility and reduce steric hindrance during binding .
  • Aromatic Substitutions : The 3,4-dimethylphenyl group on the oxadiazole (target) provides greater lipophilicity compared to the benzodioxole group in , which could influence membrane permeability .
  • Halogen Effects : Compounds with halogen substituents (e.g., 4-chlorophenyl in -fluorobenzyl in ) often exhibit enhanced binding affinity and metabolic stability, suggesting that the target’s lack of halogens may prioritize synthetic accessibility over potency .

Q & A

Basic: What are the key synthetic steps and yield optimization strategies for this compound?

The synthesis involves multi-step reactions:

  • Cyclization : Formation of the 1,3,4-oxadiazole ring using reagents like phosphorus oxychloride (POCl₃) under reflux in solvents such as dimethylformamide (DMF) or ethanol .
  • Coupling : Introducing the piperidine-carboxamide moiety via nucleophilic substitution or amide bond formation, often requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Chromatography (column or preparative TLC) is critical for isolating high-purity products, with yields typically optimized by controlling reaction time, temperature, and stoichiometry .

Basic: Which spectroscopic and chromatographic methods confirm structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methylsulfonyl and dimethylphenyl groups) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95%) and monitors reaction progress, using C18 columns with acetonitrile/water gradients .

Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?

  • Cross-validation : Combine multiple techniques (e.g., 2D NMR like COSY or HSQC) to distinguish overlapping signals .
  • Computational modeling : Compare experimental data with density functional theory (DFT)-predicted chemical shifts .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Advanced: What strategies optimize the cyclization step for higher yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like pyridine absorb HCl byproducts .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product minimization .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis may accelerate cyclization .

Basic: What biological targets are plausible for oxadiazole-piperidine hybrids?

  • Enzyme inhibition : Targets include kinases, phosphodiesterases, or proteases due to sulfonamide and oxadiazole motifs .
  • Antimicrobial activity : Thiadiazole/oxadiazole derivatives show efficacy against bacterial/fungal pathogens .
  • Anticancer potential : Piperidine sulfonamides may disrupt tubulin polymerization or DNA repair pathways .

Advanced: How to design SAR studies for this compound?

  • Systematic substitution : Modify substituents on the oxadiazole (e.g., halogens, methyl groups) and piperidine (e.g., sulfonyl variants) to assess activity trends .
  • Docking studies : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., COX-2, EGFR) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (oxadiazole) and hydrophobic regions (dimethylphenyl) .

Basic: How to assess purity and stability under storage conditions?

  • Stability testing : Perform accelerated degradation studies (40°C/75% RH) and monitor via HPLC .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature and hygroscopicity .
  • Solution stability : Test in buffers (pH 1–12) to identify hydrolysis-sensitive groups (e.g., sulfonamide) .

Advanced: How to address low yields in piperidine coupling reactions?

  • Activation : Pre-activate carboxylic acids with HATU or EDCI to enhance nucleophilicity .
  • Solvent optimization : Use DCM or THF for better solubility of hydrophobic intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and improves coupling efficiency .

Basic: How to mitigate solubility challenges in biological assays?

  • Co-solvents : Use DMSO/PEG mixtures (<5% v/v) to maintain compound integrity .
  • Salt formation : Convert the carboxamide to a sodium or hydrochloride salt for aqueous compatibility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: How to model target interactions using computational tools?

  • Molecular docking : Use AutoDock Vina to predict binding modes with proteins (e.g., PDB: 1M17) .
  • MD simulations : Run GROMACS simulations (50–100 ns) to assess binding stability and conformational changes .
  • Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities and guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.